N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, which is known for its biological activity, and a benzamide group, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a sulfur source such as N,N-dimethylformamide/sulfur to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by promoting DNA condensation and inhibiting angiogenesis . The compound’s interaction with DNA and proteins is characterized by strong π–π stacking interactions, which disrupt normal cellular functions and lead to cell death .
Comparison with Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide can be compared with other benzimidazole derivatives and benzamide compounds:
Similar Compounds:
Uniqueness
What sets this compound apart is its combined structural features of benzimidazole and benzamide, which confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMACHFRAIRHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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